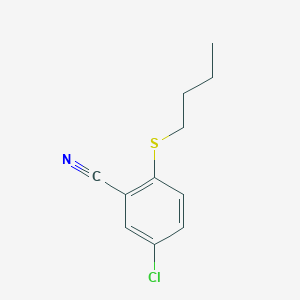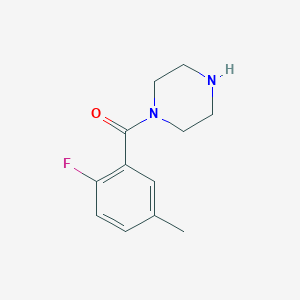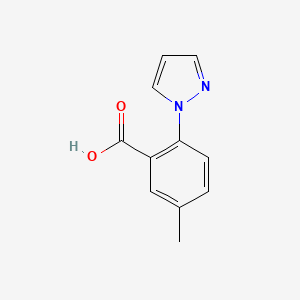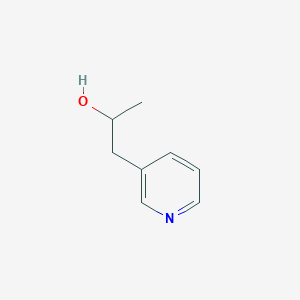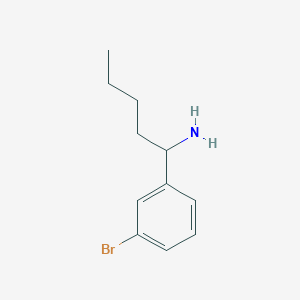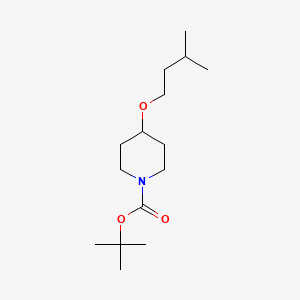
Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (TBMP) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of applications due to its unique chemical structure and properties. TBMP has been used in a variety of research areas such as biochemistry, physiology, and pharmacology. TBMP has been used to study the mechanism of action of a variety of drugs and chemicals, as well as to investigate the biochemical and physiological effects of these compounds.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Roles
Synthesis of Vandetanib Intermediate : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a variant of the requested compound, is a key intermediate in synthesizing Vandetanib, a medication used for certain types of cancer. The synthesis involves acylation, sulfonation, and substitution starting from piperidin-4-ylmethanol, achieving a total yield of 20.2% (Wang, Tang, Xu, & Wang, 2015).
Synthesis of Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another derivative, is an essential intermediate in creating compounds like crizotinib, which have significant biological activity. Its synthesis starts from tert-butyl-4-hydroxypiperdine-1-carboxylate, yielding a total of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is utilized in developing small molecule anticancer drugs. This compound is synthesized through a series of reactions, including nucleophilic substitution, oxidation, halogenation, and elimination, achieving a high yield of 71.4% (Zhang, Ye, Xu, & Xu, 2018).
Structural and Chemical Studies
X-Ray Crystallography : Studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds have focused on crystal structure analysis. X-ray studies have revealed specific orientations and configurations in the molecular structure, which are significant for understanding the chemical behavior and potential applications of these compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Chemical Reactions and Derivatives : The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents produces tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These reactions are crucial for the synthesis of diverse piperidine derivatives, which have potential applications in pharmaceuticals and chemical research (Moskalenko & Boev, 2014).
Propiedades
IUPAC Name |
tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3/c1-12(2)8-11-18-13-6-9-16(10-7-13)14(17)19-15(3,4)5/h12-13H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAYCKXVRWMINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



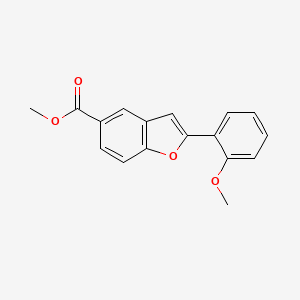
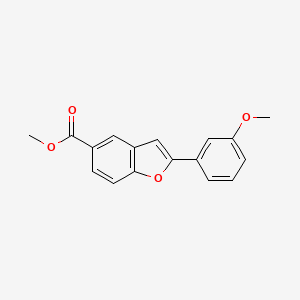
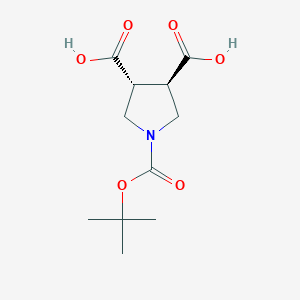
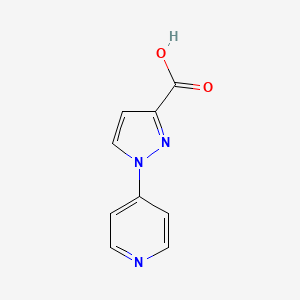
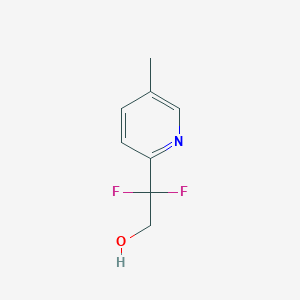
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)
![Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1399681.png)
![N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399682.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1399683.png)
